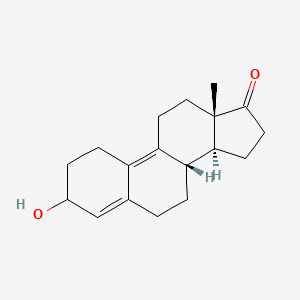

3|A-羟基雌甾-4,9-二烯-17-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

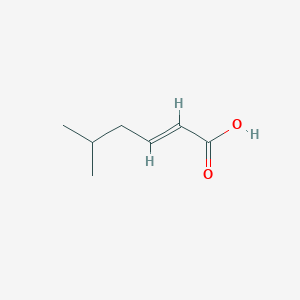

The compound is a cyclopenta[a]phenanthrene derivative, a class of compounds known for their unique structure and significance in scientific research. Cyclopenta[a]phenanthrenes have been explored for their potential carcinogenic properties and their synthesis and structural analyses contribute to a broader understanding of polycyclic aromatic hydrocarbons related to steroids.

Synthesis Analysis

Synthesis of cyclopenta[a]phenanthrenes involves complex chemical reactions aimed at creating specific derivatives with targeted properties. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives has been achieved through aromatisation processes, highlighting the methodological advances in the synthesis of such compounds (Coombs, 1966).

Molecular Structure Analysis

X-ray crystallography and molecular orbital calculations provide insights into the molecular structure of cyclopenta[a]phenanthrenes. These analyses help in understanding the charge distribution, the energy levels of molecular orbitals, and the spatial configuration, which are crucial for assessing the compound's reactivity and potential biological interactions (Clayton et al., 1983).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including bromination and oxidation, which modify their structure and potentially their biological activity. The synthesis and reactivity of such compounds, including the preparation of oxygenated and brominated derivatives, are key areas of research (Coombs et al., 1973).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of cyclopenta[a]phenanthrenes under different conditions. These properties influence the compound's application in research and its potential industrial uses.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the formation of derivatives, are central to the study of cyclopenta[a]phenanthrenes. Investigations into the compound's mutagenicity and the synthesis of its metabolites contribute to our understanding of its chemical behavior and potential impact on biological systems (Coombs et al., 1980).

科学研究应用

类固醇药物合成

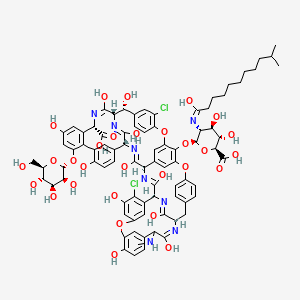

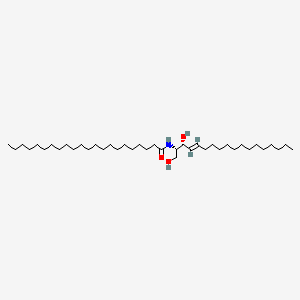

3|A-羟基雌甾-4,9-二烯-17-酮是合成类固醇药物的重要起始化合物 {svg_1}. 它可以通过分枝杆菌菌株从植物甾醇生物合成转化 {svg_2}. 这种转化对于生产类固醇药物至关重要,类固醇药物广泛用作抗菌、抗炎、抗病毒和抗癌治疗剂 {svg_3}.

4-雄烯-3,17-二酮 (4-AD) 的生产

该化合物在生产 4-雄烯-3,17-二酮 (4-AD) 中起重要作用,4-AD 是合成高级类固醇化合物的主要起始材料 {svg_4}. 将植物甾醇转化为 4-AD 是生产类固醇药物的关键步骤 {svg_5}.

1,4-雄甾二烯-3,17-二酮 (ADD) 的生产

3|A-羟基雌甾-4,9-二烯-17-酮也参与 1,4-雄甾二烯-3,17-二酮 (ADD) 的生产,ADD 是合成高级类固醇化合物的另一种重要起始材料 {svg_6}.

9α-羟基-4-雄烯-3,17-二酮 (9OH-AD) 的生产

该化合物用于生产 9α-羟基-4-雄烯-3,17-二酮 (9OH-AD),9OH-AD 是合成高级类固醇化合物的另一种重要起始材料 {svg_7}.

组织选择性合成代谢活性

3|A-羟基雌甾-4,9-二烯-17-酮表现出组织选择性合成代谢活性 {svg_8}. 它对肌肉、骨骼、脂肪、血红蛋白和前列腺有影响 {svg_9}. 这使其成为需要组织选择性的治疗应用的潜在候选者 {svg_10}.

潜在的临床应用

由于其组织选择性合成代谢活性,3|A-羟基雌甾-4,9-二烯-17-酮具有潜在的临床应用 {svg_11}. 它可用于治疗涉及肌肉萎缩、骨质流失和其他相关疾病的疾病 {svg_12}.

作用机制

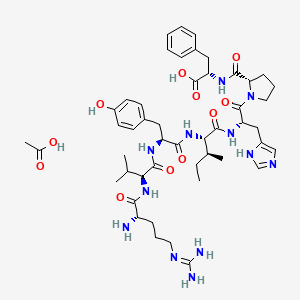

Target of Action

It is prohibited in both human and equine sports due to its potential performance-enhancing effect .

Mode of Action

As an anabolic-androgenic steroid, it is likely to interact with androgen receptors, leading to changes in gene expression and protein synthesis that promote muscle growth .

Biochemical Pathways

Anabolic-androgenic steroids generally affect pathways involved in muscle growth and repair, including the akt/mtor pathway, which regulates protein synthesis, and the mapk/erk pathway, which controls cell growth .

Pharmacokinetics

Anabolic-androgenic steroids are typically metabolized in the liver and excreted in urine

Result of Action

The primary result of 3|A-Hydroxyestra-4,9-dien-17-one action is likely to be increased muscle mass and strength, due to its anabolic-androgenic steroid properties . .

属性

IUPAC Name |

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12?,15-,16+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFACJJKOZIYTJ-ISYPNPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(C=C4CC[C@H]3[C@@H]1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。